molecular formula C8H10O4S B13777037 Hydroxydimethylbenzenesulfonic acid CAS No. 84924-84-5

Hydroxydimethylbenzenesulfonic acid

Cat. No.: B13777037
CAS No.: 84924-84-5
M. Wt: 202.23 g/mol
InChI Key: ZXPLMIDGCZOIIR-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonic acid (CAS 98-67-9) is an aromatic sulfonic acid derivative characterized by a hydroxyl (-OH) and sulfonic acid (-SO₃H) group para to each other on the benzene ring. It is a yellowish oily liquid under standard conditions and exhibits strong hygroscopic and oxidizing properties, requiring careful handling due to its corrosive nature (Hazard Code: C, Risk Statements: 34-68) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84924-84-5

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

4-hydroxy-2,3-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H10O4S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4,9H,1-2H3,(H,10,11,12)

InChI Key

ZXPLMIDGCZOIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxydimethylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of dimethylbenzene (xylene) using sulfur trioxide and fuming sulfuric acid. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where dimethylbenzene is reacted with sulfur trioxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxydimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydroxydimethylbenzenesulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfonic acid group plays a crucial role in these interactions by forming strong ionic bonds with the target molecules .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₆H₆O₄S
  • pKa : 9.055 (±1)
  • LogP : 0.41 at 25°C
  • Applications : Primarily used in research and development, including synthesis of dyes, surfactants, and pharmaceutical intermediates .

Structural and Functional Analogues

Table 1: Comparison of Key Sulfonic Acid Derivatives
Compound Name CAS Number Substituents pKa Key Properties/Applications
4-Hydroxybenzenesulfonic acid 98-67-9 -OH (para), -SO₃H (para) 9.055 Corrosive, used in surfactants
2-Hydroxybenzoic acid (Salicylic acid) 69-72-7 -OH (ortho), -COOH (ortho) 2.98 Antiseptic, keratolytic agent
2-Amino-6-hydroxybenzenesulfonic acid 66621-35-0 -NH₂ (ortho), -OH (meta) Not reported Intermediate in dye synthesis
N-(4-Hydroxyphenyl)benzenesulfonamide Not provided -SO₂NHPh (para) Not reported Biological activity studies
Key Observations :
  • Acidity : The sulfonic acid group (-SO₃H) in 4-hydroxybenzenesulfonic acid confers stronger acidity (pKa ~9.06) compared to carboxylic acids like salicylic acid (pKa ~2.98) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -SO₃H) enhance acidity, while electron-donating groups (e.g., -NH₂ in 2-amino-6-hydroxybenzenesulfonic acid) reduce it .
Table 2: Hazard Comparison
Compound Hazard Class Key Risks Safety Measures
4-Hydroxybenzenesulfonic acid 8 (Corrosive) Skin corrosion, oxidizing agent Use PPE, avoid strong oxidizers
Dodecylbenzenesulfonic acid 8 Respiratory irritation Air sampling, OSHA compliance
Salicylic acid Not classified Mild skin irritation Standard lab precautions

Biological Activity

Hydroxydimethylbenzenesulfonic acid (HDMBSA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article presents a comprehensive overview of the biological activity of HDMBSA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonic acid derivative characterized by a benzene ring with hydroxyl and dimethyl substituents. Its structural formula can significantly influence its biological properties, including solubility and reactivity with biological macromolecules.

Antimicrobial Activity

In Vitro Studies : Research has demonstrated that HDMBSA exhibits notable antimicrobial properties. A study investigated its antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The findings indicated that HDMBSA showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action : The antimicrobial action of HDMBSA is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The compound's sulfonic acid group enhances its interaction with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

DPPH Scavenging Activity : The antioxidant capacity of HDMBSA has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that HDMBSA effectively scavenges free radicals, demonstrating a dose-dependent increase in antioxidant activity . Comparative studies showed that HDMBSA outperformed some conventional antioxidants like butylated hydroxytoluene (BHT).

Mechanism of Action : The antioxidant activity is attributed to the ability of HDMBSA to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

DNA Interaction Studies

HDMBSA has also been studied for its interactions with DNA. Research utilizing UV-Vis absorption spectroscopy revealed that HDMBSA binds to calf thymus DNA (CT-DNA), primarily through electrostatic interactions. This binding can lead to DNA cleavage under oxidative conditions, indicating potential applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A case study highlighted the effectiveness of HDMBSA in disrupting biofilms formed by Staphylococcus aureus. The study demonstrated that treatment with HDMBSA significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent for biofilm-associated infections.
  • Antioxidant Properties in Cellular Models : Another case study evaluated the protective effects of HDMBSA on human cell lines subjected to oxidative stress. Results showed that pretreatment with HDMBSA reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, and enhanced cellular viability.

Research Findings Summary Table

Activity Tested Organisms/Models Results Reference
AntimicrobialStaphylococcus aureus, Pseudomonas aeruginosaSignificant inhibition; MIC comparable to antibiotics
AntioxidantDPPH assayDose-dependent scavenging activity; superior to BHT
DNA BindingCT-DNAElectrostatic binding; cleavage under oxidative conditions

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